![molecular formula C12H17NO B1504900 3-(3-Methoxybenzyl)pyrrolidine CAS No. 887594-85-6](/img/structure/B1504900.png)
3-(3-Methoxybenzyl)pyrrolidine
Overview
Description
“3-(3-Methoxybenzyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The compound has a molecular formula of C12H17NO .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “3-(3-Methoxybenzyl)pyrrolidine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-(3-Methoxybenzyl)pyrrolidine” is characterized by a pyrrolidine ring. One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Methoxybenzyl)pyrrolidine” include a predicted boiling point of 300.8±17.0 °C and a predicted density of 1.022±0.06 g/cm3 .Scientific Research Applications
Organic Synthesis Methodologies
- Iminyl Radical Generation and Synthesis of Pyrroline : A study described the generation of iminyl radicals from O-(4-methoxybenzyl) oxime ether using visible light and a catalyst, leading to the synthesis of pyrroline through hydroimination cyclization. This process highlights the compound's role in innovative organic synthesis techniques under mild conditions, emphasizing the significance of light-mediated reactions in creating valuable heterocyclic structures (Usami et al., 2018).
Synthesis of Heterocyclic Compounds
- Optically Pure Pyrrolidine Derivatives : Research on the preparation of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine showcases the importance of stereocontrolled synthesis for creating compounds with potential medicinal applications. This study is a testament to the evolving methods in synthesizing chiral molecules, which are crucial in drug development and other areas of chemical research (Ruano et al., 2006).
Potential Biological Activities
- Anti-Alzheimer's Agents : A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives were synthesized and evaluated for their anti-Alzheimer's activity. By designing analogs based on the structure-activity relationship (SAR) of a known drug, donepezil, this research exemplifies the approach towards developing more effective treatments for neurodegenerative diseases. The study illustrates the compound's utility in generating pharmacologically relevant derivatives that exhibit promising biological activities (Gupta et al., 2020).
Safety and Hazards
Future Directions
The pyrrolidine ring, a key feature of “3-(3-Methoxybenzyl)pyrrolidine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. Future directions in the design of new pyrrolidine compounds with different biological profiles are guided by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Mechanism of Action
Target of Action
The primary target of 3-(3-Methoxybenzyl)pyrrolidine is the Fibroblast growth factor receptor 1 (FGFR1) . FGFR1 is a protein that in humans is encoded by the FGFR1 gene . It is involved in various biological processes, including the regulation of cell proliferation, differentiation, and migration .
Mode of Action
It is known to interact with its target, fgfr1 . This interaction could potentially lead to changes in the function of FGFR1, thereby affecting the processes it regulates .
Biochemical Pathways
Given its target, it is likely to affect pathways regulated by fgfr1 . FGFR1 is involved in several signaling pathways, including the MAPK pathway, PI3K-Akt pathway, and PLCγ pathway , which play crucial roles in cell proliferation, survival, and migration .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its interaction with fgfr1, it could potentially affect cell proliferation, differentiation, and migration .
Action Environment
The action, efficacy, and stability of 3-(3-Methoxybenzyl)pyrrolidine can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-4-2-3-10(8-12)7-11-5-6-13-9-11/h2-4,8,11,13H,5-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKCQIGHNFOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702142 | |
Record name | 3-[(3-Methoxyphenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxyphenyl)methyl]pyrrolidine | |
CAS RN |
887594-85-6 | |
Record name | 3-[(3-Methoxyphenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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